5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
Description
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a methyl-linked 4-aminopyrazole moiety at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or materials science applications. Structural characterization of such compounds typically employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.ClH/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14;/h1-4H,5,10H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMCDOMBJMNQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride typically involves the formation of the pyrazole ring followed by functionalization. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions . The resulting pyrazole is then further functionalized to introduce the furoic acid moiety and the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted pyrazoles .
Scientific Research Applications
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride and its analogs:
Key Insights:
Furan-based compounds (e.g., target compound) may offer improved solubility due to oxygen’s electronegativity.
Heterocycle and Substituent Effects: The 4-amino group on pyrazole in the target compound introduces hydrogen-bonding capability, which could enhance interactions with biological targets compared to the chloro-substituted analog .
Functional Group Impact :
- The hydrochloride salt in the target compound improves aqueous solubility, a critical factor in drug formulation.
- Chloro-substituted analogs (e.g., CAS 1006455-24-8) may exhibit higher membrane permeability due to increased lipophilicity .
Biological Activity
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a compound characterized by its unique structural features, including a pyrazole ring and a furoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is C₉H₉N₃O₃·HCl, with a molecular weight of approximately 232.65 g/mol. The compound features an amino group that enhances its reactivity and potential for forming various derivatives.
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-Aminopyrazol-1-yl)methyl]furan-2-carboxylic acid; hydrochloride |
| Molecular Formula | C₉H₉N₃O₃·HCl |
| Molecular Weight | 232.65 g/mol |
| CAS Number | Not specified |
The biological activity of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of biological pathways depending on the target.
Enzyme Inhibition
Research indicates that compounds containing pyrazole rings often exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of the amino group may enhance this inhibitory activity by providing additional binding interactions.
Case Studies
- Inhibition of p38 MAP Kinase : A study focused on the design of selective inhibitors for p38 MAP kinase, a target in inflammatory diseases, highlighted the importance of structural modifications in enhancing potency and selectivity. Compounds with similar pyrazole structures demonstrated significant inhibition in cellular assays, suggesting a promising therapeutic application for 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride in inflammatory conditions .
- Antimicrobial Activity : Preliminary studies have indicated that pyrazole derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to bacteriostatic effects. Further research is needed to quantify these effects and explore the underlying mechanisms.
Synthesis and Derivatives
The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
- Functionalization : Subsequent reactions can introduce the furoic acid moiety and amino groups.
Comparative Analysis with Similar Compounds
The biological activity of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride can be compared with other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-1H-pyrazole | Amino-substituted pyrazole | Enzyme inhibition |
| 5-(Hydroxymethyl)-2-furoic acid | Hydroxymethyl group on furoic acid | Antimicrobial properties |
| 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid | Amino group linked to benzoic acid | Potential enzyme ligand |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
